500-Fold Higher Potency Against DOCK2 GEF Activity Compared to CPYPP
In a biochemical GEF activity assay measuring Rac1-GTP loading, Dock2-IN-1 inhibits DOCK2 with an IC50 of 57 nM, while the closest analog CPYPP exhibits an IC50 of 28 µM under identical conditions [1]. This represents a 491-fold difference in potency.
| Evidence Dimension | Biochemical inhibition of DOCK2 GEF activity (IC50) |
|---|---|
| Target Compound Data | 57 nM |
| Comparator Or Baseline | CPYPP: 28 µM |
| Quantified Difference | 491-fold more potent |
| Conditions | In vitro GEF assay using purified DOCK2 and Rac1, GTP loading measured by ELISA, compound pre-incubation 30 min |
Why This Matters
For researchers requiring low compound concentrations to avoid solubility or off-target effects, Dock2-IN-1 provides effective DOCK2 blockade at nanomolar doses where CPYPP is inactive.
- [1] Nishikimi, A., et al. (2018). A small molecule inhibitor of DOCK2 ameliorates experimental autoimmune encephalomyelitis. The Journal of Immunology, 200(1_Supplement), 56.2. View Source
